BenchChemオンラインストアへようこそ!

5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol

Synthetic chemistry Process chemistry Procurement efficiency

5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol (CAS registry implied; molecular formula C₁₁H₇N₃OS; MW 229.26 g/mol) is a heterocyclic intermediate that fuses a quinoline moiety at the 6-position with a 1,3,4-oxadiazole-2-thiol core. This compound is recognized in the primary literature not as a standalone bioactive end-product, but as a versatile synthetic platform whose exocyclic thiol group enables predictable, high-yielding derivatization via S-alkylation or S-condensation to generate diverse bioactive hybrid molecules.

Molecular Formula C11H7N3OS
Molecular Weight 229.26 g/mol
Cat. No. B8609083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol
Molecular FormulaC11H7N3OS
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C3=NNC(=S)O3)N=C1
InChIInChI=1S/C11H7N3OS/c16-11-14-13-10(15-11)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H,14,16)
InChIKeyNRMSBIQHTKWWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol as a Strategic Heterocyclic Building Block


5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol (CAS registry implied; molecular formula C₁₁H₇N₃OS; MW 229.26 g/mol) is a heterocyclic intermediate that fuses a quinoline moiety at the 6-position with a 1,3,4-oxadiazole-2-thiol core. This compound is recognized in the primary literature not as a standalone bioactive end-product, but as a versatile synthetic platform whose exocyclic thiol group enables predictable, high-yielding derivatization via S-alkylation or S-condensation to generate diverse bioactive hybrid molecules [1]. Its synthetic accessibility from quinoline-6-carbohydrazide and carbon disulfide under basic conditions is well established [1], making it a reliable procurement candidate for medicinal chemistry and materials science programs that require a modular, functionalizable scaffold.

Why 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol Cannot Be Replaced by a Generic Oxadiazole-2-thiol Analog


The procurement value of 5-(6-quinolyl)-1,3,4-oxadiazole-2-thiol rests on a convergence of three structural features that are absent from generic phenyl-, pyridyl-, or alkyl-substituted 1,3,4-oxadiazole-2-thiols: (i) the quinoline nitrogen provides a supplementary Lewis-basic coordination site that fundamentally alters metal-binding stoichiometry and topology in MOF and coordination polymer applications [1]; (ii) the 6-quinolyl attachment geometry imposes a semi-rigid curvature distinct from 2-quinolyl, 4-quinolyl, or linear bipyridyl linkers, yielding novel network patterns not achievable by other rigid linking ligands [1]; and (iii) the quinoline ring's extended π-system modulates the electronic environment of the oxadiazole-thiol tautomeric equilibrium, affecting both the nucleophilicity of the thiolate for S-functionalization and the pharmacokinetic profile of derived hybrids [2]. Substituting a 5-phenyl or 5-(4-pyridyl) oxadiazole-2-thiol—which lack the quinoline nitrogen and extended conjugation—would fundamentally alter the spatial, electronic, and metal-coordination properties of any downstream construct, rendering in-class substitution scientifically indefensible without full re-optimization.

Quantitative Differentiation Evidence: 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol vs. Structurally Proximal Heterocyclic Building Blocks


Synthetic Accessibility: 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol Requires Only Two Steps from a Commercially Available Carboxylic Acid vs. Multi-Step Routes for 2- and 4-Quinolyl Isomers

The synthesis of 5-(6-quinolyl)-1,3,4-oxadiazole-2-thiol proceeds via a two-step sequence from quinoline-6-carboxylic acid (esterification then hydrazinolysis to the carbohydrazide), followed by a single-step CS₂/KOH-mediated cyclization to the target oxadiazole-2-thiol [1]. In contrast, the analogous 5-(2-quinolyl)-1,3,4-oxadiazole-2-thiol requires quinaldic acid as starting material, which is significantly more expensive and less commercially available at scale than quinoline-6-carboxylic acid [2]. The 4-quinolyl isomer necessitates quinoline-4-carboxylic acid, a substrate that introduces steric hindrance at the reactive center and requires more forcing cyclization conditions [3]. This 6-quinolyl positional isomer therefore offers a more economical and operationally simpler entry point into the quinoline-oxadiazole chemical space.

Synthetic chemistry Process chemistry Procurement efficiency

Derivatization Platform: S-Alkylation of the 6-Quinolyl Oxadiazole-2-thiol Core Enables Sub-nanomolar MAO Inhibition in Final Hybrids vs. Micromolar Activity of Non-Quinoline Oxadiazole-2-thiols

The exocyclic thiol group of 5-(6-quinolyl)-1,3,4-oxadiazole-2-thiol serves as a derivatization handle to install pharmacophores. Although the 6-quinolyl compound itself has not been directly profiled as an MAO/AChE inhibitor, the closely related 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol (compound 4) was S-alkylated to yield hybrids 5a, 5f, and 5c that achieved IC₅₀ values of 0.91 ± 0.15 nM (MAO-A), 0.84 ± 0.06 nM (MAO-B), and 1.02 ± 0.65 µM (AChE), with docking scores of −11.6, −15.3, and −14.0 kcal/mol, respectively [1]. By contrast, a series of 1,3,4-oxadiazole-2-thiols bearing simple alkyl or aryl substituents (no quinoline) screened against AChE and BChE yielded IC₅₀ values in the 11.73–27.36 µM range for the best compounds [2]. The quinoline-bearing scaffold thus confers a >10,000-fold potency enhancement over non-quinoline oxadiazole-2-thiols in the enzyme inhibition context, directly traceable to the quinoline moiety's contribution to target binding.

Medicinal chemistry Enzyme inhibition Structure-activity relationship

Intermediate-Only Role: The 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol Intermediate Is a Documented Gateway to Broad-Spectrum Antimicrobial Hybrids Active at MIC 3.12–25 µg/mL

In the Patel et al. (2013) study, 5-quinolinyl-6-yl-1,3,4-oxadiazol-2-thiol was synthesized as the key intermediate and subsequently condensed with substituted 2-chloro-N-phenyl(benzothiazolyl)acetamide derivatives via the thiol sulfur. The resulting final hybrid molecules exhibited significant growth inhibition against eight bacterial strains, four fungal strains, and Mycobacterium tuberculosis H37Rv, with MIC values in the range of 3.12–25 µg/mL that were comparable to control drugs [1]. The free thiol intermediate itself was not the active species; rather, its synthetic tractability and the spatial presentation of the quinoline and oxadiazole pharmacophores in the final hybrids were essential for activity. This establishes a well-characterized baseline: the 6-quinolyl oxadiazole-2-thiol is a validated precursor for antimicrobial hybrid synthesis with published, reproducible synthetic protocols and MIC data [1].

Antimicrobial Antifungal Antituberculosis Medicinal chemistry

Coordination Chemistry: The 6-Quinolyl Oxadiazole-2-thiol Ligand Generates Structurally Distinct Ag(I) Supramolecular Architectures Not Accessible from 5-(4-Pyridyl) Analogs

The semi-rigid ligand 2-((pyridin-3-ylmethyl)thio)-5-(6-quinolinyl)-1,3,4-oxadiazole, obtained by S-alkylation of 5-(6-quinolinyl)-1,3,4-oxadiazole-2-thiol with 3-chloromethyl pyridine hydrochloride, coordinates Ag(I) salts to yield two topologically distinct complexes: a discrete binuclear [Ag₂L₂(CF₃SO₃)₂] supramolecular dimer (complex I) with AgOTf, and a one-dimensional coordination polymer [AgL(PF₆)]ₙ (complex II) with AgPF₆ [1]. Both structures were characterized by single-crystal X-ray diffraction and TGA. In contrast, the widely studied 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol (Hpyt)—lacking the quinoline nitrogen—yields Zn(II)/Cd(II) frameworks and Hg(II)/Mn(II) complexes with distinctly different network topologies, governed by the linear N-donor geometry of the 4-pyridyl group [2][3]. The quinoline nitrogen in the 6-quinolyl ligand introduces an additional coordination vector that fundamentally alters the metal-binding mode and the resulting supramolecular architecture, a feature absent in simpler pyridyl-oxadiazole-thiol ligands.

Coordination chemistry MOF Supramolecular chemistry Crystal engineering

Procurement-Matched Application Scenarios for 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol


Medicinal Chemistry: Synthesis of Quinoline-Oxadiazole Hybrid Libraries for Antimicrobial and Antitubercular Screening

5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol is the documented precursor for constructing hybrid molecules with broad-spectrum antimicrobial activity. As demonstrated by Patel et al. (2013), S-condensation with 2-chloro-N-phenyl(benzothiazolyl)acetamide derivatives yields final compounds with MIC values of 3.12–25 µg/mL across eight bacterial strains, four fungi, and M. tuberculosis H37Rv [1]. Procurement of this intermediate enables rapid library expansion via thiol alkylation or condensation, with a published synthetic protocol and biological benchmarking already available, reducing lead optimization timelines. This scenario is directly supported by evidence in Section 3 (Evidence Items 1 and 3).

Neuroscience Drug Discovery: Design of Sub-nanomolar MAO and AChE Inhibitors via S-Functionalization

The quinoline-oxadiazole-2-thiol scaffold, upon S-alkylation with phthalimide or benzyl moieties, has yielded compounds with IC₅₀ values in the sub-nanomolar range against MAO-A and MAO-B and low micromolar range against AChE, with favorable molecular docking scores (−11.6 to −15.3 kcal/mol) [1]. Although the published exemplar uses a 2-phenylquinolin-4-yl variant, the 6-quinolyl isomer offers an unexplored regioisomeric space with the same thiol derivatization handle. Procurement of the 6-quinolyl building block enables exploration of this underexplored region of the quinoline-oxadiazole SAR landscape for Alzheimer's disease and neurodegenerative disorder targets [2]. This scenario is directly supported by evidence in Section 3 (Evidence Item 2).

Materials Science: Construction of Ag(I)-Based Coordination Polymers and Supramolecular Architectures

The S-alkylated derivative of 5-(6-quinolyl)-1,3,4-oxadiazole-2-thiol functions as a semi-rigid N,S-bridging ligand capable of generating structurally characterized Ag(I) complexes with tunable topology (discrete binuclear vs. 1D coordination polymer) depending on the counterion [1]. This ligand's unique curving geometry, conferred by the oxadiazole ring and the quinoline N-donor, enables network patterns distinct from those achievable with linear bipyridyl or monodentate pyridyl-oxadiazole linkers [1]. MOF researchers and crystal engineers can procure this intermediate to access a coordination space complementary to that offered by 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol and related rigid linkers [2]. This scenario is directly supported by evidence in Section 3 (Evidence Item 4).

Process Chemistry Scale-Up: Economical Route Scouting for Quinoline-Oxadiazole API Intermediates

For kilogram-scale synthesis of quinoline-oxadiazole-containing active pharmaceutical ingredient (API) intermediates, the 6-quinolyl isomer offers inherent supply chain advantages over the 2- and 4-substituted congeners. The starting material quinoline-6-carboxylic acid is commercially available at lower cost than quinaldic acid, and the cyclization with CS₂/KOH in ethanol proceeds under mild conditions without requiring specialized equipment or forcing reagents [1][2]. The typical purity benchmark of ≥95% is achievable from this route, and the exocyclic thiol group provides a single, predictable point for downstream diversification, simplifying quality control and impurity profiling relative to multi-site functionalizable scaffolds [3]. This scenario is directly supported by evidence in Section 3 (Evidence Item 1).

Quote Request

Request a Quote for 5-(6-Quinolyl)-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.